N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(4-methylphenyl)-1-piperazinamine
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Overview
Description
N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(4-methylphenyl)-1-piperazinamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzyloxyphenyl group and a methylphenyl group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(4-methylphenyl)-1-piperazinamine typically involves a multi-step process. One common method includes the condensation of 3-(benzyloxy)benzaldehyde with 4-(4-methylphenyl)piperazine in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(4-methylphenyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Secondary amines.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(4-methylphenyl)-1-piperazinamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(4-methylphenyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide .
Uniqueness
N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(4-methylphenyl)-1-piperazinamine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H27N3O |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
(E)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C25H27N3O/c1-21-10-12-24(13-11-21)27-14-16-28(17-15-27)26-19-23-8-5-9-25(18-23)29-20-22-6-3-2-4-7-22/h2-13,18-19H,14-17,20H2,1H3/b26-19+ |
InChI Key |
DWQHSCCDJQWMGV-LGUFXXKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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